molecular formula C21H28N2O2 B2767131 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide CAS No. 953243-40-8

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide

Cat. No.: B2767131
CAS No.: 953243-40-8
M. Wt: 340.467
InChI Key: GKTSVUKSPDOLNG-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its multifaceted nature, allowing for a wide range of applications, making it an invaluable tool for scientists seeking innovation.

Scientific Research Applications

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in industrial processes and as a component in the production of various materials.

Preparation Methods

The synthesis of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide involves several steps. The synthetic routes typically include the reaction of 4-butoxybenzoic acid with 4-(dimethylamino)phenethylamine under specific reaction conditions. The reaction conditions often involve the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-butoxy-N-(4-(dimethylamino)phenethyl)benzamide can be compared with other similar compounds, such as:

  • 4-butoxy-N-(4-(methylamino)phenethyl)benzamide
  • 4-butoxy-N-(4-(ethylamino)phenethyl)benzamide

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-4-5-16-25-20-12-8-18(9-13-20)21(24)22-15-14-17-6-10-19(11-7-17)23(2)3/h6-13H,4-5,14-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTSVUKSPDOLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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